5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Moiety: Starting from 2-aminothiophenol and reacting with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Thiophene Ring: Using a halogenated thiophene derivative and performing a coupling reaction with a suitable nucleophile.
Formation of the Carboxamide Linkage: Reacting the intermediate compounds with a carboxylic acid derivative under amide coupling conditions, often using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the benzothiazole moiety.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the chloro or pyridine sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology
Biological Probes: Used in the study of biological pathways or as a fluorescent marker.
Enzyme Inhibition: Potential application as an inhibitor of specific enzymes.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases such as cancer or infectious diseases.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Agriculture: Possible application as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(benzothiazol-2-yl)thiophene-2-carboxamide
- N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide lies in its specific combination of functional groups and rings, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS2/c1-12-4-5-14-16(9-12)26-19(22-14)23(11-13-3-2-8-21-10-13)18(24)15-6-7-17(20)25-15/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKENSMUIMBINQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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